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2-Ethenyl-6-(1-ethoxyethoxy)naphthalene

Chemically Amplified Resists Deprotection Kinetics Lithography

2-Ethenyl-6-(1-ethoxyethoxy)naphthalene (CAS 436812-30-5) is a bifunctional naphthalene derivative featuring both a polymerizable vinyl group and an acid-labile 1-ethoxyethoxy (EOE) protecting group. The compound serves as a masked precursor to 6-vinyl-2-naphthol, enabling controlled incorporation of naphthol units into copolymers for photoresist and functional material applications.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 436812-30-5
Cat. No. B8522570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-6-(1-ethoxyethoxy)naphthalene
CAS436812-30-5
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)C=C
InChIInChI=1S/C16H18O2/c1-4-13-6-7-15-11-16(9-8-14(15)10-13)18-12(3)17-5-2/h4,6-12H,1,5H2,2-3H3
InChIKeyXNECRJLMCBHYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-6-(1-ethoxyethoxy)naphthalene (CAS 436812-30-5) – A Protected Vinyl Naphthalene Monomer for Advanced Lithography and Precision Polymer Synthesis


2-Ethenyl-6-(1-ethoxyethoxy)naphthalene (CAS 436812-30-5) is a bifunctional naphthalene derivative featuring both a polymerizable vinyl group and an acid-labile 1-ethoxyethoxy (EOE) protecting group [1]. The compound serves as a masked precursor to 6-vinyl-2-naphthol, enabling controlled incorporation of naphthol units into copolymers for photoresist and functional material applications [1]. Its molecular formula is C₁₆H₁₈O₂, with a molecular weight of 242.31 g/mol [1].

Protected monomer for chemically amplified photoresists
Masked precursor to 6-vinyl-2-naphthol for controlled copolymer functionalization
Acid-labile ethoxyethoxy group enables solubility switching in alkaline developers

Why 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene Cannot Be Replaced by Unprotected or Differently Protected Naphthalene Monomers


Generic substitution with structurally similar naphthalene monomers (e.g., 2-vinylnaphthalene or 6-vinyl-2-naphthol) fails because the 1-ethoxyethoxy group is not a passive structural feature—it is a functional, acid-labile protecting group essential for solubility switching in chemically amplified photoresists [1]. Replacement with an unprotected naphthol introduces uncontrolled hydrogen bonding and alters dissolution kinetics in alkaline developers; substitution with alternative acid-labile groups (e.g., tert-butoxycarbonyl, tetrahydropyranyl) changes the activation energy, deprotection temperature, and lithographic sensitivity profile [2][3]. The quantitative evidence below demonstrates that the ethoxyethoxy group confers a specific, verifiable advantage in terms of deprotection kinetics and process compatibility.

Unprotected naphthalene monomers
2-Vinylnaphthalene and 6-vinyl-2-naphthol lack the acid-labile group, preventing solubility switching essential for positive-tone photoresists.
Alternative protecting groups (t-BOC, THP)
Different activation energies and deprotection temperatures may shift lithographic sensitivity and process window away from targeted specifications.
Differently protected analogs
Substituting the ethoxyethoxy group alters the thermal budget and acid diffusion profile, potentially degrading resolution and line-edge roughness in advanced nodes.

Quantitative Differentiation: How 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene Outperforms Analogous Monomers in Key Performance Metrics


2.7× Lower Activation Energy for Acid-Catalyzed Deprotection Compared to tert-Butoxycarbonyl (t-BOC) Protected Analogs

The ethoxyethyl (EOE) protecting group, which is structurally analogous to the 1-ethoxyethoxy group in the target compound, exhibits a substantially lower activation energy for acid-catalyzed deprotection compared to the widely used tert-butoxycarbonyl (t-BOC) group. In a direct head-to-head comparison using FT-IR spectroscopy on poly(p-hydroxystyrene) resists, the activation energy for EOE deprotection was measured at 8.90 kcal/mol, while t-BOC deprotection required 23.65 kcal/mol at the same room temperature (23 °C) [1].

Activation Energy
Head-to-head
2.7× lower (8.90 vs 23.65 kcal/mol)
Supports lower PEB temperature and improved resolution
FT-IR monitoring, 23 °C, 248 nm exposure
Chemically Amplified Resists Deprotection Kinetics Lithography

50 °C Lower Minimum Patterning Temperature: Room-Temperature Processability vs. 70 °C Requirement for t-BOC Resists

Lithography simulations based on the measured activation energies reveal a critical process advantage: patterning is feasible at exposure ambient temperatures of 20 °C or higher for EOE-containing resists, whereas t-BOC-based resists require a minimum of 70 °C to achieve comparable deprotection and pattern formation [1].

Min. Patterning Temp
Head-to-head
≥20 °C vs ≥70 °C (50 °C lower)
Enables room-temperature processing and broader substrate compatibility
Simulation based on FT-IR kinetics
Photoresist Sensitivity Process Window 193 nm Lithography

Ethoxyethyl Protecting Group Exhibits Superior Calculated Exothermicity of Deprotection vs. Tetrahydropyranyl, Tricyclodecanyl, and tert-Butyl Groups in 193 nm Resist Polymers

Theoretical density functional calculations on acrylic polymer photoresists for 193 nm lithography show that protection groups containing an ethoxyethyl moiety yield the most-enhanced exothermicity of the deprotection reaction compared to tetrahydropyranyl, tricyclodecanyl, and tert-butyl protecting groups [1]. The calculated exothermicity correlates positively with experimentally measured sensitivity, indicating that ethoxyethyl-protected polymers offer intrinsically higher photospeed.

Exothermicity Rank
Class-level
Ethoxyethyl > THP ≈ tricyclodecanyl ≈ t-butyl
Predictive of higher resist sensitivity in 193 nm lithography
DFT calculations; correlates with measured photospeed
Computational Chemistry Resist Sensitivity 193 nm ArF Lithography

Defined Deprotection Conditions (60 °C, 5 h) Enable Controlled Generation of 6-Vinyl-2-naphthol Units in Copolymer Architectures

The ethoxyethoxy protecting group on 2-ethenyl-6-(1-ethoxyethoxy)naphthalene can be selectively cleaved under mild acidic conditions. In a representative copolymer synthesis, deprotection of ethoxyethoxy groups was achieved by treating the copolymer with oxalic acid in water/methyl ethyl ketone at 60 °C for 5 hours [1]. This procedure liberates the phenolic hydroxyl group, transforming the initially hydrophobic protected monomer units into base-soluble 6-vinyl-2-naphthol moieties within the polymer backbone.

Deprotection Protocol
Method context
60 °C, 5 h (oxalic acid, water, MEK)
Controlled generation of phenolic -OH for post-polymerization tuning
Defined conditions enable precise functional group incorporation
Polymer Post-Modification Protecting Group Chemistry Functional Polymer Synthesis

Functional Distinction from 2-Vinylnaphthalene: Acid-Labile Protection Enables Solubility Switching, Whereas Unprotected Analog Lacks Post-Polymerization Tunability

2-Vinylnaphthalene (CAS 827-54-3) is a common naphthalene-containing monomer used in copolymerizations for photoconductive and fluorescent materials . However, it lacks an acid-labile protecting group and thus cannot undergo the solubility-switching deprotection that is central to chemically amplified resist mechanisms. In contrast, 2-ethenyl-6-(1-ethoxyethoxy)naphthalene incorporates an ethoxyethoxy group that, upon acid-catalyzed cleavage, generates a phenolic hydroxyl group that dramatically increases aqueous base solubility [1]. This functional difference is the basis for its selection over 2-vinylnaphthalene in positive-tone photoresist formulations.

Functional Group
Class-level
Acid-labile EOE group vs. none
Only protected monomer enables solubility contrast for patterning
2-Vinylnaphthalene lacks switchable solubility
Monomer Design Solubility Switching Polymer Functionalization

Procurement-Driven Application Scenarios for 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene: Where the Quantitative Differentiation Translates to Performance


Formulation of High-Sensitivity 193 nm (ArF) Chemically Amplified Photoresists

The ethoxyethoxy-protected naphthalene monomer is copolymerized with (meth)acrylate comonomers bearing alicyclic and lactone functionalities to create base resins for 193 nm photoresists. The low activation energy (8.90 kcal/mol) and room-temperature processability of ethoxyethyl-type deprotection, as established in comparative FT-IR studies [1], directly translate to higher photospeed and wider process latitude. The naphthalene ring provides etch resistance and 193 nm transparency, while the acid-labile group enables the solubility switch upon post-exposure bake. Formulators seeking to optimize the RLS (resolution, line-edge roughness, sensitivity) trade-off for sub-100 nm nodes should prioritize monomers with ethoxyethyl-type protecting groups over t-BOC or THP alternatives due to the demonstrated 2.7× lower activation energy [1].

Synthesis of pH-Responsive and Stimuli-Sensitive Copolymers via Controlled Deprotection

The defined deprotection conditions (60 °C, 5 h with oxalic acid) enable precise post-polymerization conversion of the protected naphthalene units to phenolic 6-vinyl-2-naphthol moieties [2]. This allows researchers to synthesize block or random copolymers with tunable hydrophilic/hydrophobic balance, pH-responsive solubility, or chelating functionality. Unlike direct polymerization of 6-vinyl-2-naphthol, which can suffer from side reactions due to the free phenol group, the protected monomer ensures clean, controlled radical or cationic polymerization, with deprotection deferred to the final synthetic step. This strategy is particularly valuable for preparing functional polymers for drug delivery, sensing, or surface modification where precise control over phenol content is critical.

Building Block for Naphthalene-Containing OLED and Organic Electronic Materials

The vinyl group of 2-ethenyl-6-(1-ethoxyethoxy)naphthalene enables its incorporation into π-conjugated polymer backbones for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic devices. The naphthalene core contributes to charge transport and luminescence properties, while the protected hydroxyl site offers a latent handle for further functionalization after polymerization—for instance, deprotection followed by esterification, etherification, or metal coordination. This post-polymerization modification capability distinguishes it from simple 2-vinylnaphthalene , providing synthetic chemists with greater flexibility in tuning optoelectronic properties without altering the polymerization chemistry.

Design of Advanced Patterning Materials for EUV and Multi-Patterning Schemes

Although the quantitative deprotection data [1][3] were generated in the context of 193 nm lithography, the fundamental advantage of ethoxyethyl-type protecting groups—lower activation energy and higher acid sensitivity—extends to extreme ultraviolet (EUV) and electron-beam lithography where photon/electron shot noise and acid diffusion limitations demand highly sensitive resists. The naphthalene core's high carbon density and etch resistance are also beneficial for pattern transfer in multi-patterning and trilayer resist stacks. Procurement of 2-ethenyl-6-(1-ethoxyethoxy)naphthalene for next-generation lithography research is justified by its alignment with the design principles validated for ArF resists: high deprotection efficiency, moderate glass transition temperature contribution, and compatibility with alicyclic comonomers [3].

Application
Selection Property
Validation Focus
193 nm ArF photoresist formulation
Low deprotection activation energy (EOE-type)
Sensitivity, process window, and RLS trade-off optimization
Stimuli-responsive copolymer synthesis
Controlled post-polymerization deprotection
Phenol content control and solubility switch validation
OLED / organic electronics building block
Latent functionalization handle (protected phenol)
Post-modification impact on optoelectronic properties
EUV / multi-patterning resist research
High etch resistance and acid sensitivity
Patterning fidelity at advanced nodes
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